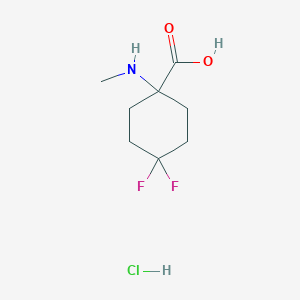

![molecular formula C6H11ClFN B6295039 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2306261-82-3](/img/structure/B6295039.png)

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

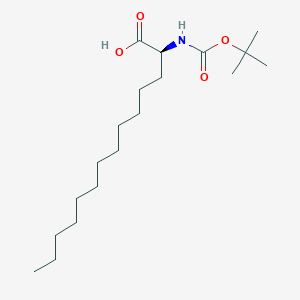

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride is a chemical compound with the IUPAC name (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride . It is a derivative of 1-azaspiro[3.3]heptane .

Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptane, a core structure in this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced . This synthesis method was developed as a practical approach to produce compounds with only one substituent at the core without additional polysubstitution .Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with one nitrogen atom, making it a 1-azaspiro[3.3]heptane derivative . The compound also contains a fluoromethyl group .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 1-azaspiro[3.3]heptane involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced .Applications De Recherche Scientifique

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research applications. In drug discovery and development, this compound has been used to study the structure-activity relationships of various compounds. In pharmacology, this compound has been used to study the effects of drugs on the body, including their metabolic pathways and pharmacokinetics. In biochemistry, this compound has been used to study the biochemical and physiological effects of various compounds.

Mécanisme D'action

The mechanism of action of 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride is still not fully understood. However, it is believed that this compound binds to specific receptors in the body, which triggers a series of biochemical reactions. The exact mechanism of action of this compound is still being studied, but it is believed that it has the potential to target various diseases and disorders.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in various animal models. Studies have shown that this compound has a variety of effects on the body, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase, and the inhibition of cyclooxygenase. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride in laboratory experiments has several advantages. First, the two-step synthesis process is simple and cost-effective. Second, this compound has a variety of effects on the body, making it ideal for studying the biochemical and physiological effects of various compounds. Third, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects, making it an ideal candidate for drug discovery and development.

However, there are also some limitations to using this compound in laboratory experiments. First, the exact mechanism of action of this compound is still not fully understood. Second, there is a lack of long-term studies on the effects of this compound on the body. Third, this compound is a synthetic compound, so it is not available in nature and must be synthesized in the laboratory.

Orientations Futures

There are several potential future directions for research on 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride. First, further research is needed to better understand the mechanism of action of this compound. Second, long-term studies are needed to assess the safety and efficacy of this compound in humans. Third, further research is needed to better understand the pharmacokinetics of this compound and its potential for drug development. Fourth, further research is needed to identify new therapeutic applications for this compound. Finally, further research is needed to identify new synthetic methods for the production of this compound.

Méthodes De Synthèse

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 1-azaspiro[3.3]heptane with 3,4-difluorobenzoyl chloride in the presence of a base, such as sodium hydroxide, to form the desired this compound. The second step involves the conversion of the this compound to its hydrochloride form by reacting it with hydrochloric acid. This two-step process is simple, efficient, and cost-effective, making it a suitable method for synthesizing this compound in the laboratory.

Safety and Hazards

The safety information available indicates that 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

6-fluoro-1-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-5-3-6(4-5)1-2-8-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFRERFBICJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12CC(C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)

![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)

![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)

![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)